N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(4-Ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a p-tolyl (4-methylphenyl) group at position 3 and a thioacetamide side chain terminating in a 4-ethoxyphenyl moiety. This compound belongs to a broader class of pyrimidoindole derivatives studied for their biological activities, including Toll-like receptor 4 (TLR4) modulation () and antimicrobial properties (). Its structural complexity arises from the fused pyrimidine-indole system, which provides a rigid scaffold for functional group diversification.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-3-34-20-14-10-18(11-15-20)28-23(32)16-35-27-30-24-21-6-4-5-7-22(21)29-25(24)26(33)31(27)19-12-8-17(2)9-13-19/h4-15,29H,3,16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWMCYOZJWRDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and the mechanisms through which it may exert its effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (Leukemia) | 0.3 | Inhibition of MEK1/2 kinases |
| MOLM13 (Leukemia) | 1.2 | Down-regulation of phospho-ERK1/2 |
These findings suggest that the compound may interfere with key signaling pathways involved in cancer cell growth and survival.
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies have indicated potential antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth at specific concentrations.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways.
- Cell Cycle Arrest : Evidence suggests that it can induce G0/G1 phase arrest in cancer cells, preventing their proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may increase oxidative stress within cells, contributing to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Leukemia Cells : A study demonstrated that treatment with varying concentrations of the compound resulted in significant growth inhibition in leukemia cell lines MV4-11 and MOLM13. The mechanism was linked to down-regulation of key signaling proteins involved in cell proliferation.
- Antimicrobial Testing : Another study evaluated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Selected Analogs
Physical and Spectral Properties
- HRMS : The target’s molecular formula (C₂₈H₂₆N₄O₃S) would yield a calculated [M+H]+ ion of 499.1795, distinguishing it from analogs like compound 22 (C₂₁H₂₁N₅O₂S, [M+Na]+ = 456.0562, ) .
- NMR : The 4-ethoxyphenyl group would produce distinct signals (e.g., δ 1.3–1.5 ppm for CH₃ and δ 3.9–4.1 ppm for OCH₂), differing from cyclohexyl (δ 1.0–2.0 ppm) or ethyl (δ 1.1–1.3 ppm) groups .
Structure-Activity Relationships (SAR)
- Position 3 Substituents : Bulky groups (e.g., p-tolyl) may enhance hydrophobic interactions, while electron-withdrawing groups (e.g., sulfamoyl in ) favor hydrogen bonding .
- Acetamide Side Chain : Polar substituents (e.g., 4-ethoxyphenyl) improve aqueous solubility, whereas lipophilic groups (e.g., cyclohexyl in ) enhance membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
